2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline is an organic compound characterized by the presence of a biphenyl group attached to an aniline moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the preparation of 4-bromobiphenyl, which is then reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate and a palladium catalyst. This reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to form the biphenyl ether intermediate.
Amination: The biphenyl ether intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions to yield the final product, 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the aniline group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Biphenyl: A simpler analog without the aniline and ether functionalities.
4-Methoxyaniline: Lacks the biphenyl group but contains the aniline moiety.
4-Bromobiphenyl: Contains the biphenyl structure but with a bromine substituent.
Uniqueness: 2-([1,1’-Biphenyl]-4-yloxy)-4-methylaniline is unique due to the combination of the biphenyl and aniline moieties linked through an ether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-2-(4-phenylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-7-12-18(20)19(13-14)21-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMYTDJHABTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.